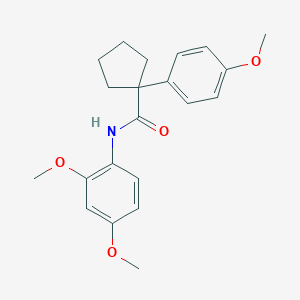![molecular formula C17H15N3O4S B458910 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B458910.png)
3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a sulfanyl-oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the Oxadiazole to the Phenyl Ring: The oxadiazole derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Benzamide Moiety: The final step involves the formation of the benzamide linkage by reacting the substituted phenyl oxadiazole with 3,4-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group in the oxadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The benzamide core is a common pharmacophore in many drugs, and the additional functional groups may enhance its activity or selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The oxadiazole ring could facilitate binding to specific proteins, while the benzamide core may interact with other molecular targets.
類似化合物との比較
Similar Compounds
3,4-dimethoxybenzamide: Lacks the oxadiazole ring, making it less versatile.
N-(4-phenyl)benzamide: Lacks the methoxy groups and the oxadiazole ring, reducing its potential bioactivity.
5-sulfanyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but lack the benzamide core, which may limit their applications.
Uniqueness
The uniqueness of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide lies in its combination of functional groups. The presence of both the methoxy-substituted benzamide core and the sulfanyl-oxadiazole moiety provides a unique set of chemical properties that can be exploited in various applications.
特性
分子式 |
C17H15N3O4S |
|---|---|
分子量 |
357.4g/mol |
IUPAC名 |
3,4-dimethoxy-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H15N3O4S/c1-22-13-8-5-11(9-14(13)23-2)15(21)18-12-6-3-10(4-7-12)16-19-20-17(25)24-16/h3-9H,1-2H3,(H,18,21)(H,20,25) |
InChIキー |
LWNMIJQLEILPBR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-allyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B458827.png)
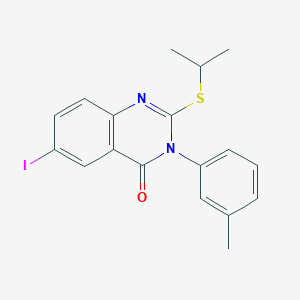
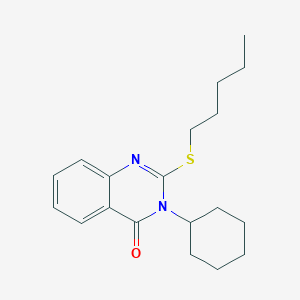
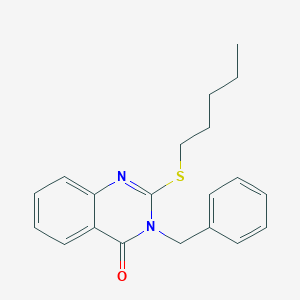
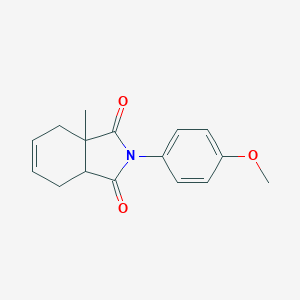
![6-[(2-Methoxyanilino)carbonyl]-1-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B458833.png)
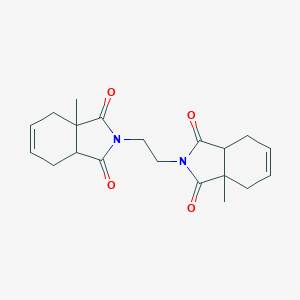
![3-allyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458838.png)
![2-[2-(1-Pyrrolidinyl)ethyl]isoindoline](/img/structure/B458839.png)
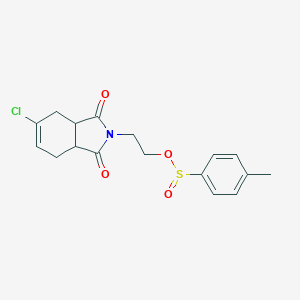
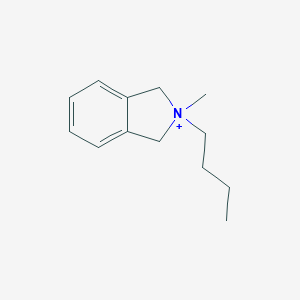
![[4-(4-Methoxyphenyl)oxan-4-yl]-piperidin-1-ylmethanone](/img/structure/B458845.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B458849.png)
